

# Eudragit L 30D-55: A Comprehensive Technical Guide on Safety and Biocompatibility

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |
|----------------------|----------------|-----------|--|--|
| Compound Name:       | Eudragit L 30D |           |  |  |
| Cat. No.:            | B1584308       | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Eudragit L 30D**-55, an aqueous dispersion of an anionic copolymer based on methacrylic acid and ethyl acrylate, is a widely utilized excipient in the pharmaceutical industry. Its primary application is as an enteric coating for solid dosage forms, providing protection of the active pharmaceutical ingredient (API) from the acidic environment of the stomach and enabling targeted drug release in the upper intestine where the pH is 5.5 and higher.[1][2][3] Given its integral role in oral drug delivery systems, a thorough understanding of its safety and biocompatibility profile is paramount for formulation scientists and toxicologists. This technical guide provides an in-depth overview of the available safety and biocompatibility data for **Eudragit L 30D**-55, compiling quantitative data, detailing experimental methodologies, and visualizing key concepts.

## In Vivo Safety and Biocompatibility

Chronic oral toxicity studies in animal models have demonstrated a favorable safety profile for **Eudragit L 30D**-55. These studies are crucial in establishing the tolerated dose levels and identifying any potential target organ toxicity.

# **Oral Toxicity Studies**



Long-term oral toxicity studies have been conducted in both rats and dogs, revealing a high tolerance to **Eudragit L 30D**-55.

Rat Studies: In a 6-month oral toxicity study, rats were administered **Eudragit L 30D**-55 daily by stomach tube at doses of 0, 200, 600, and 1500 mg/kg/day.[1] The primary effects observed were a reduction in body weight gain at the highest dose of 1500 mg/kg/day and a low incidence of intestinal inflammation at 600 and 1500 mg/kg/day.[1] Based on these findings, the tolerated dose in rats was established at 600 mg/kg/day.[1]

Dog Studies: A 1-year oral toxicity study in dogs, with doses of 0, 20, 40, and 80 mg/kg/day administered via oral capsules, showed no treatment-related adverse effects.[1] Consequently, the highest dose of 80 mg/kg/day was considered the tolerated dose in dogs.[1]

These chronic toxicity studies indicate a lack of major or dose-limiting toxicity, providing a reasonable assurance of safety for the levels of **Eudragit L 30D**-55 typically used in pharmaceutical formulations.[1]

Table 1: Summary of Chronic Oral Toxicity Studies of Eudragit L 30D-55

| Species | Duration | Doses<br>Administere<br>d<br>(mg/kg/day) | Key<br>Findings                                                                                                        | Tolerated<br>Dose<br>(mg/kg/day) | Reference |
|---------|----------|------------------------------------------|------------------------------------------------------------------------------------------------------------------------|----------------------------------|-----------|
| Rat     | 6 months | 0, 200, 600,<br>1500                     | Reduced<br>body weight<br>gain at 1500<br>mg/kg/day;<br>Intestinal<br>inflammation<br>at 600 and<br>1500<br>mg/kg/day. | 600                              | [1]       |
| Dog     | 1 year   | 0, 20, 40, 80                            | No treatment-<br>related<br>changes<br>observed.                                                                       | 80                               | [1]       |



### **Experimental Protocols: In Vivo Oral Toxicity**

While specific, detailed protocols for the aforementioned studies are often proprietary, a general experimental workflow for such chronic oral toxicity studies can be outlined.



Click to download full resolution via product page



Caption: Generalized workflow for conducting a chronic oral toxicity study.

# In Vitro Safety and Biocompatibility

In vitro assays are essential for evaluating the potential of a substance to cause toxicity at the cellular level. For pharmaceutical excipients like **Eudragit L 30D**-55, key in vitro assessments include cytotoxicity, genotoxicity, and hemocompatibility.

### Cytotoxicity

Cytotoxicity studies assess the potential of a substance to damage or kill cells. While specific quantitative data for **Eudragit L 30D**-55 is not readily available in the public domain, methacrylic acid copolymers are generally considered to have low cytotoxic potential. Studies on nanoparticles formulated with **Eudragit L 30D**-55 have shown them to be biocompatible.[4]

#### Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA. The Ames test, a bacterial reverse mutation assay, is a standard in vitro test for identifying mutagens. While specific Ames test results for **Eudragit L 30D**-55 were not found, regulatory guidelines for pharmaceutical excipients mandate such testing to ensure the absence of mutagenic potential. [5][6] The general consensus is that Eudragit polymers are non-mutagenic.

#### Hemocompatibility

Hemocompatibility testing evaluates the interaction of a material with blood components, particularly red blood cells. The hemolysis assay is a key in vitro test to determine the potential of a substance to rupture red blood cells. Studies on methacrylic acid copolymers have demonstrated their high hemocompatibility.

Table 2: Hemocompatibility of Methacrylic Acid Copolymers

| Test Parameter | Result | Interpretation        |
|----------------|--------|-----------------------|
| Hemolysis      | < 2%   | Highly hemocompatible |



This low level of hemolysis indicates that methacrylic acid copolymers, and by extension **Eudragit L 30D**-55, are unlikely to cause significant damage to red blood cells upon incidental systemic exposure.

### **Experimental Protocols: In Vitro Assays**

A standard protocol for assessing hemolysis involves the following steps:



Click to download full resolution via product page

Caption: A typical workflow for performing an in vitro hemolysis assay.



## **Signaling Pathways and Inflammatory Response**

While **Eudragit L 30D**-55 itself is considered immunologically inert, its use in nanoparticle formulations for targeted drug delivery has been shown to influence inflammatory responses. Studies on dual-functional nanoparticles composed of Eudragit S100/L30D-55 and PLGA for the treatment of ulcerative colitis have demonstrated a potent anti-inflammatory effect.[4] These nanoparticles were found to significantly reduce the production of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-17, and IL-23.[4] This suggests that the formulation can modulate inflammatory signaling pathways, although this effect is likely attributable to the targeted delivery of the active ingredient rather than a direct pharmacological effect of the Eudragit polymer itself.



Click to download full resolution via product page

Caption: Proposed mechanism of anti-inflammatory effect of Eudragit-containing nanoparticles.

# **Regulatory Status and Safety Considerations**



**Eudragit L 30D**-55 is listed in major pharmacopeias, including the Ph. Eur., USP/NF, and JPE. [7] It is generally regarded as a non-toxic and non-irritating material.[8] The Safety Data Sheet for a similar methacrylic acid-ethyl acrylate copolymer indicates that it may be harmful if inhaled, highlighting the need for appropriate handling measures in manufacturing settings to avoid dust formation.[9]

#### Conclusion

Based on the available data, **Eudragit L 30D**-55 exhibits a strong safety and biocompatibility profile for its intended use as an enteric coating agent in oral pharmaceutical formulations. Chronic in vivo studies in rats and dogs have established high tolerated dose levels with no major signs of toxicity. In vitro, methacrylic acid copolymers are shown to be highly hemocompatible. While specific quantitative data for cytotoxicity and genotoxicity of **Eudragit L 30D**-55 are not widely published, its long history of use and regulatory acceptance support its safety. The role of **Eudragit L 30D**-55 in modulating signaling pathways appears to be indirect, primarily through its function in advanced drug delivery systems. This comprehensive overview provides drug development professionals with the critical information needed to confidently formulate with **Eudragit L 30D**-55.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Hemocompatibility Comparison of Biomedical Grade Polymers Using Rabbit Thrombogenicity Model for Preparing Nonthrombogenic Nitric Oxide Releasing Surfaces -PMC [pmc.ncbi.nlm.nih.gov]
- 3. CRS Results [crs.edqm.eu]
- 4. Polymer Genomics: An Insight into Pharmacology and Toxicology of Nanomedicines -PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]



- 6. researchgate.net [researchgate.net]
- 7. bpasjournals.com [bpasjournals.com]
- 8. Methacrylic acid-ethyl acrylate copolymer (1:1), dispersion 30%-ref.sp [lgcstandards.com]
- 9. assets.lgcstandards.com [assets.lgcstandards.com]
- To cite this document: BenchChem. [Eudragit L 30D-55: A Comprehensive Technical Guide on Safety and Biocompatibility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584308#eudragit-l-30d-55-safety-and-biocompatibility-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com